molecular formula C8H12N2O4S B598268 2-(4-Methylthiazol-5-yl)ethanamine oxalate CAS No. 1203095-62-8

2-(4-Methylthiazol-5-yl)ethanamine oxalate

Cat. No.: B598268
CAS No.: 1203095-62-8
M. Wt: 232.254
InChI Key: UOXGJZULIIVVBV-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-5-yl)ethanamine oxalate, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O4S and its molecular weight is 232.254. The purity is usually 95%.
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Scientific Research Applications

Neurological Research

Studies have shown that compounds similar to 2-(4-Methylthiazol-5-yl)ethanamine oxalate are explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Amyloid imaging in Alzheimer's disease, for example, utilizes radioligands to measure amyloid in vivo in the brain of patients. This technique is crucial for early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Pharmacological Applications

The pharmacological landscape is enriched by exploring the effects of various substances on mood and neurotransmitter levels. Monoamine depletion studies, for instance, indirectly relate mood to serotonin, norepinephrine, and dopamine levels in humans. This line of research is critical for understanding the etiology of major depressive disorders and potentially for developing new treatment modalities (Ruhé, Mason, & Schene, 2007).

Biochemical Investigations

In biochemistry, the focus is on understanding the interactions of compounds with biological macromolecules, such as DNA, RNA, and proteins. The effects of certain compounds on energy production, free radical generation, and cell killing are pivotal areas of study. This research is crucial for elucidating the role of specific biochemical pathways in health and disease and for identifying potential therapeutic targets (Kalapos, 1999).

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.C2H2O4/c1-5-6(2-3-7)9-4-8-5;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXGJZULIIVVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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